Morpholine, 4-[(5-amino-3-methyl-4-isoxazolyl)carbonyl]-
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Overview
Description
Morpholine, 4-[(5-amino-3-methyl-4-isoxazolyl)carbonyl]-: is a compound that combines the structural features of morpholine and isoxazole Morpholine is a heterocyclic amine with a six-membered ring containing both nitrogen and oxygen atoms, while isoxazole is a five-membered ring with one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of morpholine derivatives often involves the use of 1,2-amino alcohols, aziridines, and epoxides as starting materials. A common method includes a sequence of coupling, cyclization, and reduction reactions. For instance, amino alcohols can be coupled with α-haloacid chlorides, followed by cyclization and reduction to yield substituted morpholines . Another approach involves the use of solid-phase synthesis techniques, where amino alcohols undergo heterocyclization to form morpholines .
Industrial Production Methods: Industrial production of morpholine derivatives typically employs large-scale chemical reactors and optimized reaction conditions to ensure high yields and purity. The use of transition metal catalysis, such as palladium or copper, is common in these processes to facilitate efficient and selective transformations .
Chemical Reactions Analysis
Types of Reactions: Morpholine, 4-[(5-amino-3-methyl-4-isoxazolyl)carbonyl]- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction may yield alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science .
Biology: In biology, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific biological targets makes it useful for investigating cellular processes and pathways .
Medicine: In medicine, this compound is explored for its potential therapeutic applications. Its structural features make it a candidate for the development of new drugs, particularly those targeting neurological and inflammatory diseases .
Industry: In industry, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it valuable for creating polymers, coatings, and other advanced materials .
Mechanism of Action
The mechanism of action of morpholine, 4-[(5-amino-3-methyl-4-isoxazolyl)carbonyl]- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s effects are mediated through its ability to modulate the activity of these targets, leading to changes in cellular processes and functions .
Comparison with Similar Compounds
Morpholine: A simpler analog with a six-membered ring containing nitrogen and oxygen.
Isoxazole: A five-membered ring with one oxygen and one nitrogen atom.
4-Methylmorpholine: A derivative of morpholine with a methyl group attached to the nitrogen atom.
Uniqueness: Morpholine, 4-[(5-amino-3-methyl-4-isoxazolyl)carbonyl]- is unique due to its combination of morpholine and isoxazole structures. This dual functionality allows it to participate in a wider range of chemical reactions and interact with diverse biological targets compared to its simpler analogs .
Properties
CAS No. |
188920-58-3 |
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Molecular Formula |
C9H13N3O3 |
Molecular Weight |
211.22 g/mol |
IUPAC Name |
(5-amino-3-methyl-1,2-oxazol-4-yl)-morpholin-4-ylmethanone |
InChI |
InChI=1S/C9H13N3O3/c1-6-7(8(10)15-11-6)9(13)12-2-4-14-5-3-12/h2-5,10H2,1H3 |
InChI Key |
DDYNDZMQWAWAIH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=C1C(=O)N2CCOCC2)N |
Origin of Product |
United States |
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